molecular formula C22H18O3 B1622323 2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl- CAS No. 24532-21-6

2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl-

Cat. No.: B1622323
CAS No.: 24532-21-6
M. Wt: 330.4 g/mol
InChI Key: KPEOHUHJHWKEQL-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl- is an organic compound with the molecular formula C23H20O4 This compound is known for its unique structure, which includes a propenone backbone substituted with hydroxy, phenylmethoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of a diketone or quinone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl- involves its interaction with various molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.

    Induce Apoptosis: It can trigger programmed cell death in cancer cells by activating apoptotic pathways.

    Modulate Signaling Pathways: It can affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-(4-methoxyphenyl)-
  • 2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-

Uniqueness

2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy and phenylmethoxy groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-hydroxy-4-phenylmethoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c23-21(14-11-17-7-3-1-4-8-17)20-13-12-19(15-22(20)24)25-16-18-9-5-2-6-10-18/h1-15,24H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEOHUHJHWKEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C=CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380714
Record name 2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24532-21-6
Record name 2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.63 g (72.6 mmoles) of 2-hydroxy-4-benzyloxyacetophenone, 17.60 g (165.8 mmoles) of benzaldehyde and 35.20 g of 50% strength sodium hydroxide solution in 200 ml of ethanol were stirred for 3 days, during which crystals precipitated. The crystal sludge was acidified with 100 ml of 5N hydrochloric acid and was stirred for 10 minutes. The mixture was filtered with suction to give 40.0 g of moist crystals. The crude product was recrystallized from 800 ml of ethanol.
Quantity
17.63 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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